molecular formula C10H9N3O4 B1274511 5-Methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione CAS No. 64464-22-8

5-Methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione

Cat. No. B1274511
CAS RN: 64464-22-8
M. Wt: 235.2 g/mol
InChI Key: NWBOWKFCGBXAIE-UHFFFAOYSA-N
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Description

The compound of interest, 5-Methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione, is a derivative of imidazolidine-2,4-dione, which is a core structure for various pharmacologically active compounds. The presence of a nitrophenyl group suggests potential for significant biological activity, as nitro groups are often associated with various chemical and biological properties.

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives can involve the reaction of nitromethane with aryl isocyanates in the presence of triethylamine, as described in the formation of 1,3-diaryl-5-(hydroxyimino)imidazolidine-2,4-diones . Although the specific synthesis of 5-Methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione is not detailed in the provided papers, similar synthetic routes could potentially be applied or adapted for its production.

Molecular Structure Analysis

The molecular structure of imidazolidine-2,4-dione derivatives can be complex, with potential for various isomers and tautomeric forms. For instance, the presence of E,Z-isomerism around the C=N bond has been observed in related compounds, which can lead to different chemical and physical properties . The molecular structure is crucial as it can influence the biological activity and interaction with biological targets.

Chemical Reactions Analysis

Imidazolidine-2,4-dione derivatives can undergo a range of chemical reactions. For example, photochemical rearrangement in the presence of water can lead to different products, indicating that the compound may be sensitive to light and aqueous environments . Additionally, the presence of a nitro group can facilitate further chemical transformations, which could be exploited in synthetic chemistry or drug metabolism studies.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidine-2,4-dione derivatives are influenced by their molecular structure. Charge density analysis can provide insights into the electrostatic interactions and molecular stability . The presence of substituents like the nitro group can affect the dipole moment and reactivity of the compound. Moreover, the crystal structure can reveal intermolecular interactions that dictate the compound's solid-state properties .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The synthesis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones, including 5-methyl-5-(4-nitrophenyl)-imidazolidine-2,4-dione, involves the reaction of substituted phenyl isocyanates with specific propanenitriles. This process yields ureidocarboxylic acids and imidazolidine-2,4-diones, characterized by NMR spectra and X-ray diffraction (Sedlák et al., 2005).

Molecular Structure and Binding Studies

  • Crystal Structure : The compound nilutamide, which is a variant of imidazolidine-2,4-dione, displays an intermolecular hydrogen bonding structure, as determined through crystallography. This has implications for understanding the molecular geometry and interactions of related compounds (Trasi et al., 2012).
  • DNA Binding Studies : Research on various imidazolidine derivatives has shown their affinity for DNA binding, which is crucial for exploring their potential as anticancer drugs. The study of their binding strength and spectroscopic response offers insights into their biological applications and effectiveness (Shah et al., 2013).

Therapeutic and Pharmacological Potential

  • Antitumor Activity : New hybrids of imidazolidine-2,4-dione have been synthesized and evaluated for their antitumor activity. This research is significant in the quest for effective cancer treatments (El-Sayed et al., 2018).
  • Antidepressant and Anxiolytic Activity : Certain imidazolidine-2,4-dione derivatives have been identified to possess dual receptor affinity, potentially enhancing their effectiveness as antidepressants and anxiolytics. This indicates the compound's versatility in treating various mental health disorders (Czopek et al., 2013).

Future Directions

While specific future directions for this compound were not found, cyclodextrins, which are well-known macrocyclic oligosaccharides, have been widely used as artificial enzymes, chiral separators, chemical sensors, and drug excipients, owing to their hydrophobic and chiral interiors. Due to their remarkable inclusion capabilities with small organic molecules, more recent interests focus on organic reactions catalyzed by cyclodextrins .

properties

IUPAC Name

5-methyl-5-(4-nitrophenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O4/c1-10(8(14)11-9(15)12-10)6-2-4-7(5-3-6)13(16)17/h2-5H,1H3,(H2,11,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBOWKFCGBXAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90389472
Record name 5-Methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49640755
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-Methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione

CAS RN

64464-22-8
Record name 2,4-Imidazolidinedione, 5-methyl-5-(4-nitrophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64464-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-5-(4-nitro-phenyl)-imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90389472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
HU Stilz, W Guba, B Jablonka, M Just… - Journal of medicinal …, 2001 - ACS Publications
Antagonists of the platelet fibrinogen receptor (GP IIb/IIIa receptor) are expected to be a promising new class of antithrombotic agents. The binding of fibrinogen to the fibrinogen …
Number of citations: 100 pubs.acs.org

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